Product packaging for (3S,6S)-6-Methylpiperidin-3-OL(Cat. No.:CAS No. 150197-75-4)

(3S,6S)-6-Methylpiperidin-3-OL

Cat. No.: B1396172
CAS No.: 150197-75-4
M. Wt: 115.17 g/mol
InChI Key: UAZCJMVDJHUBIA-WDSKDSINSA-N
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Description

Significance of Chiral Piperidine (B6355638) Ring Systems in Complex Molecule Synthesis

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent non-aromatic rings found in small-molecule drugs. rsc.org The introduction of chirality into this system dramatically expands its utility and importance in medicinal chemistry and the synthesis of complex molecular architectures. researchgate.netresearchgate.netthieme-connect.com

Chiral piperidine rings are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high specificity. nih.gov The stereochemical configuration of substituents on the ring can profoundly influence a drug's pharmacological profile. thieme-connect.comnih.gov Key advantages conferred by the incorporation of chiral piperidine moieties include:

Modulation of Physicochemical Properties: The inherent properties of the piperidine ring, being both hydrophilic and lipophilic, can be fine-tuned by the introduction and specific spatial arrangement of chiral centers and substituents. This allows for the optimization of crucial parameters like solubility and logP/logD. researchgate.netresearchgate.netthieme-connect.com

Enhanced Biological Activity and Selectivity: The three-dimensional structure of a chiral piperidine allows for more precise and favorable interactions with the binding sites of proteins and enzymes. researchgate.netthieme-connect.com This often leads to a significant increase in potency and selectivity for the intended biological target, which is a primary goal in drug discovery. researchgate.net

Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Strategic placement of substituents on a chiral piperidine ring, such as at the 2 and/or 6 positions, can block metabolic pathways, thereby improving the drug's stability and pharmacokinetic profile. rsc.org

Access to 3D Chemical Space: Modern drug discovery increasingly focuses on molecules with a higher fraction of sp³-hybridized carbons to create more complex and specific three-dimensional structures. nih.govresearchgate.net Chiral piperidines are ideal building blocks for exploring this 3D chemical space, offering access to a greater number of isomers and conformational diversity compared to their flat, aromatic counterparts like pyridine. nih.gov

The synthesis of these chiral piperidines is an area of intensive research, with numerous strategies developed for their stereoselective construction. rsc.org These methods range from asymmetric synthesis and the use of chiral pools to the resolution of racemic mixtures. nih.gov

Role of (3S,6S)-6-Methylpiperidin-3-OL within the Chiral Piperidinol Framework

This compound is a specific stereoisomer within the broader class of disubstituted chiral piperidinols. Its defined stereochemistry at the C3 and C6 positions makes it a valuable and sought-after chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precise orientation of the hydroxyl and methyl groups is critical for achieving the desired biological activity in the final target molecule.

This compound serves as a key intermediate, a molecular fragment that is incorporated into a larger structure during a synthetic sequence. The development of practical and efficient synthetic routes to optically pure disubstituted piperidines like this compound and its derivatives is a significant challenge and a focus of chemical research. researchgate.net For instance, the carbamate-protected forms of related 6-methylpiperidin-3-ylamines are pivotal intermediates in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, highlighting the pharmaceutical relevance of this structural motif. researchgate.net

The synthesis of different stereoisomers of 3-hydroxy-5-methyl piperidine has shown that the specific stereochemistry has a profound impact on biological function. In one study focused on BCL6 degraders, the cis-(3R,5S) isomer was found to be a potent degrader, while the opposite cis-(3S,5R) enantiomer showed no degradation activity, despite similar binding affinity. nih.gov This underscores the critical importance of accessing specific stereoisomers like this compound for targeted drug development.

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 150197-75-4 bldpharm.com
Molecular Formula C₆H₁₃NO uni.lu
Molecular Weight 115.17 g/mol bldpharm.com
Monoisotopic Mass 115.09972 Da uni.lu
SMILES C[C@H]1CCC@@HO uni.lu
InChI Key UAZCJMVDJHUBIA-WDSKDSINSA-N uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1396172 (3S,6S)-6-Methylpiperidin-3-OL CAS No. 150197-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-6-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZCJMVDJHUBIA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthesis of 3s,6s 6 Methylpiperidin 3 Ol and Its Diastereomers

Strategies for Enantiopure (3S,6S)-6-Methylpiperidin-3-OL Construction

The construction of enantiomerically pure this compound necessitates a high degree of control over two stereocenters. Numerous asymmetric synthetic approaches have been developed to address this challenge, broadly categorized into biocatalytic, organocatalytic, and transition metal-catalyzed methods.

Asymmetric Synthetic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. A notable example relevant to the synthesis of 6-methylpiperidin-3-ol (B1593996) derivatives is the use of transaminases. In a chemoenzymatic approach, a key intermediate can be subjected to biocatalytic transamination to introduce the desired stereochemistry at the C6 position.

For instance, the synthesis of a closely related compound, ((3R,6R)-6-methylpiperidin-3-yl)methanol, utilized a biocatalytic transamination of a keto precursor. This enzymatic step, often employing a three-enzyme system, can proceed with excellent enantioselectivity, typically exceeding 99% enantiomeric excess (ee). This highlights the potential of biocatalysis to set one of the key stereocenters in the target molecule with high fidelity. The subsequent chemical steps can then be designed to establish the second stereocenter, leading to the desired diastereomer.

Table 1: Biocatalytic Transamination for a 6-Methylpiperidine Precursor

Enzyme System Substrate Product Enantiomeric Excess (ee)

Organocatalysis provides a complementary strategy to metal- and enzyme-based catalysis for the enantioselective construction of complex molecules. These small organic molecules can effectively catalyze a wide range of transformations with high stereocontrol. For the synthesis of polysubstituted piperidines, organocatalytic domino reactions, such as Michael addition/aminalization or acetalization processes, have proven to be particularly effective.

While a direct organocatalytic synthesis of this compound is not extensively documented, analogous transformations on similar substrates demonstrate the feasibility of this approach. For example, the use of chiral prolinol ether catalysts can facilitate the domino reaction between aldehydes and nitroolefins to construct highly substituted piperidine (B6355638) rings with the formation of multiple contiguous stereocenters in a single step and with excellent enantioselectivity. The strategic choice of starting materials and the appropriate organocatalyst would be crucial in directing the stereochemical outcome to favor the (3S,6S) diastereomer.

Table 2: Representative Organocatalytic Domino Reaction for Piperidine Synthesis

Catalyst Reactant 1 Reactant 2 Product Stereoselectivity

Transition metal catalysis offers a versatile and powerful platform for the stereoselective synthesis of piperidine scaffolds. Palladium and other transition metals can catalyze a variety of cyclization and hydrogenation reactions with high levels of asymmetric induction.

Palladium-catalyzed reactions, such as intramolecular allylic amination and other cyclization strategies, are well-established methods for the construction of nitrogen-containing heterocycles. These reactions can be rendered asymmetric by the use of chiral ligands that coordinate to the palladium center and influence the stereochemical course of the reaction.

The enantioselective hydrogenation of unsaturated precursors, such as pyridinium (B92312) salts or tetrahydropyridines, is a highly efficient method for the synthesis of chiral piperidines. Iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands are commonly employed as catalysts for these transformations.

A potential route to this compound could involve the asymmetric hydrogenation of a 6-methyl-3-hydroxypyridinium salt. The chiral catalyst would facilitate the delivery of hydrogen to one face of the substrate, thereby establishing the two stereocenters in a single step. The diastereoselectivity of this process would be influenced by the catalyst, the substrate structure, and the reaction conditions. Research on the enantioselective hydrogenation of substituted pyridinium salts has demonstrated the feasibility of achieving high levels of both enantioselectivity and diastereoselectivity in the synthesis of disubstituted piperidines.

Table 3: Enantioselective Hydrogenation of a Pyridinium Salt Precursor (Illustrative)

Catalyst System Substrate Product Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Transition Metal-Catalyzed Asymmetric Reactions

Diastereoselective Synthesis from Chiral Pool Substrates

The use of readily available chiral molecules, known as the chiral pool, provides an efficient pathway to complex enantiopure targets by transferring the existing stereochemistry of the starting material to the final product.

(S)-Pyroglutamic acid, a derivative of glutamic acid, is a versatile chiral building block. Its lactam structure and multiple functional groups allow for a variety of chemical transformations to construct the piperidine ring. A plausible synthetic route to a 6-methylpiperidin-3-ol structure initiates with the reduction of the carboxylic acid of N-protected (S)-pyroglutamic acid to the corresponding alcohol, (S)-pyroglutaminol.

The synthesis can proceed through the following conceptual steps:

Ring Expansion: The five-membered pyroglutaminol ring can be opened and subsequently cyclized to form a six-membered piperidine ring. This can be achieved by reductive opening of the lactam, followed by functional group manipulation and an intramolecular cyclization.

Introduction of the Methyl Group: The methyl group at the C6 position can be introduced via stereoselective alkylation of a suitable intermediate.

Hydroxyl Group Installation: The hydroxyl group at the C3 position can be introduced through various methods, such as hydroxylation of an enolate or reduction of a ketone.

A key challenge in this approach is controlling the stereochemistry at both the C3 and C6 positions during the synthetic sequence. The inherent chirality of the pyroglutaminol starting material provides a foundation for inducing the desired stereochemistry in the final product. A patent for the synthesis of the related compound (S)-N-Boc-3-hydroxypiperidine utilizes D-pyroglutamic acid as a resolving agent, highlighting the utility of this chiral precursor in accessing enantiomerically pure piperidine derivatives google.com.

Table 1: Plausible Synthetic Intermediates from Pyroglutaminol

IntermediateStructureRole in Synthesis
N-protected (S)-pyroglutaminolChiral starting material
Ring-opened amino aldehydeOHC-(CH₂)₂-CH(NHP)-CH₂OHPrecursor for intramolecular cyclization
Piperidin-2-one intermediateKey cyclic intermediate for further functionalization

Note: Structures are generalized representations.

Chiral amino acids are another valuable source from the chiral pool for the synthesis of substituted piperidines. For the synthesis of this compound, an amino acid such as L-alanine could theoretically serve as a starting point, providing the chiral center for the C6-methyl group. The synthesis would involve chain extension and subsequent cyclization to form the piperidine ring.

A general strategy could involve:

Chain Extension: The amino acid is elaborated into a longer carbon chain containing the necessary functional groups for cyclization.

Cyclization: An intramolecular reaction, such as a Mannich reaction or a reductive amination, is employed to form the piperidine ring. The biosynthesis of many piperidine alkaloids involves the cyclization of δ-amino carbonyl intermediates derived from L-lysine, a strategy that can be mimicked in chemical synthesis rsc.org.

Stereocontrolled Functionalization: The hydroxyl group at C3 must be introduced with the correct stereochemistry, often guided by the existing stereocenter at C6.

The stereoselective synthesis of chiral piperidines from acyclic amines has been demonstrated through methods like enantioselective, radical-mediated δ-C-H cyanation, which can provide access to enantioenriched piperidines after cyclization nih.gov.

Table 2: Key Reactions in Chiral Amino Acid-Based Piperidine Synthesis

Reaction TypeDescriptionKey Considerations
Reductive AminationCyclization of an amino-aldehyde or amino-ketone to form the piperidine ring.Control of diastereoselectivity during cyclization.
Mannich ReactionA three-component reaction that can assemble the piperidine core.Stereocontrol can be achieved using chiral auxiliaries or catalysts rsc.org.
Ring-Closing MetathesisFormation of the piperidine ring from a diene precursor.Requires a suitable catalyst and functional group tolerance.

Chiral Resolution Techniques for this compound Enantiomers

When a synthesis produces a mixture of enantiomers or diastereomers, chiral resolution techniques are employed to separate the desired stereoisomer.

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that can, in principle, convert a racemic or diastereomeric mixture entirely into a single, desired stereoisomer. This process combines the continuous racemization or epimerization of the undesired stereoisomer in solution with the selective crystallization of the desired stereoisomer. For this to be effective, the stereoisomers must be able to interconvert under the crystallization conditions.

The key principles of CIDR involve:

Equilibration: The stereoisomers are in equilibrium in the solution phase. This can be achieved through a reversible chemical reaction or by racemization/epimerization at a stereocenter.

Selective Crystallization: One stereoisomer is less soluble and crystallizes out of the solution.

Le Chatelier's Principle: As the desired stereoisomer crystallizes, the equilibrium in the solution shifts to replenish it, eventually leading to the conversion of the entire mixture into the crystalline product.

A method for the dynamic resolution of racemic amines has been reported using catalytic photoredox-mediated racemization coupled with in situ diastereomeric crystallization nih.govresearcher.life. This approach uses a chiral resolving acid to form a diastereomeric salt with the amine, one of which preferentially crystallizes. This general principle could be applied to the resolution of a racemic mixture of 6-methylpiperidin-3-ol. Furthermore, catalytic dynamic resolution has been successfully applied to the synthesis of 2,6-disubstituted piperidines nih.gov.

Table 3: Factors Influencing Crystallization-Induced Dynamic Resolution

FactorInfluence on the Process
Solvent SystemAffects the solubility of the diastereomeric salts and the rate of equilibration.
TemperatureInfluences both solubility and the kinetics of racemization/epimerization.
Resolving AgentThe choice of chiral acid is crucial for forming diastereomeric salts with significantly different solubilities.
Rate of Racemization/EpimerizationMust be sufficiently fast relative to the rate of crystallization to allow for efficient conversion.

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers and diastereomers on a larger scale. The separation is based on the differential interaction of the stereoisomers with a chiral stationary phase (CSP) csfarmacie.cz.

For the separation of a mixture of 6-methylpiperidin-3-ol stereoisomers, the choice of the CSP is critical. Common types of CSPs that are effective for the separation of amino alcohols and related compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs, capable of separating a broad range of chiral compounds under both normal-phase and reversed-phase conditions eijppr.com.

Pirkle-type CSPs: These are "brush-type" phases where a small chiral molecule is covalently bonded to a silica (B1680970) support. They often operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions csfarmacie.cz.

Amino alcohol-derived CSPs: Given the target molecule is an amino alcohol, CSPs derived from amino alcohols can be particularly effective due to specific chiral recognition mechanisms nih.gov.

Ligand-exchange CSPs: These are suitable for the separation of amino acids and their derivatives, and could potentially be applied to amino alcohols.

The selection of the mobile phase is also crucial and is dependent on the type of CSP used. For polysaccharide-based CSPs, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common in normal-phase mode. In reversed-phase mode, mixtures of water, acetonitrile, or methanol (B129727) with buffers or additives are used.

Table 4: Common Chiral Stationary Phases for Preparative HPLC

CSP TypeChiral Selector ExampleTypical Mobile PhaseSeparated Compound Classes
PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolBroad range, including alcohols, amines, and amides eijppr.comnih.gov.
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/EthanolCompounds with π-acidic or π-basic groups.
Amino Alcohol-derivedChiral amino alcohol derivativesVaries with specific CSPAmino alcohols, β-blockers nih.gov.

Chemical Reactivity and Derivatization Strategies for 3s,6s 6 Methylpiperidin 3 Ol

Selective Functionalization of Hydroxyl and Amine Moieties

The presence of both a nucleophilic amine and a hydroxyl group necessitates chemoselective strategies to functionalize one group in the presence of the other. The inherent difference in nucleophilicity—with the secondary amine being generally more nucleophilic than the secondary alcohol—is the primary basis for this selectivity.

N-Functionalization (Acylation and Carbamoylation):

The secondary amine can be selectively acylated or protected under basic or neutral conditions due to its superior nucleophilicity. Standard reagents such as acyl chlorides, anhydrides, and isocyanates will preferentially react at the nitrogen atom. A common strategy for protecting the amine is the formation of a tert-butyloxycarbonyl (Boc) carbamate. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. For instance, (S)-3-hydroxypiperidine is effectively converted to (S)-N-Boc-3-hydroxypiperidine by treatment with Boc₂O in the presence of a base like sodium hydroxide (B78521) in an aqueous medium google.com. This method is highly efficient and proceeds under mild, room temperature conditions, making it suitable for industrial-scale production google.com.

Table 1: Reagents for Selective N-Functionalization

Reagent Class Specific Reagent Example Functional Group Formed
Anhydride (B1165640) Di-tert-butyl dicarbonate (Boc₂O) N-Boc Carbamate
Acyl Halide Acetyl Chloride N-Acetyl Amide

The reaction progress for N-acylation can be monitored using standard chromatographic techniques like TLC, HPLC, or GC until the starting material is consumed google.com.

O-Functionalization (Acylation and Silylation):

Selective functionalization of the hydroxyl group requires rendering the more nucleophilic amine unreactive. This can be accomplished by performing the reaction under acidic conditions, which protonates the amine, thereby suppressing its nucleophilicity. For example, selective O-acetylation of alcoholic hydroxyl groups in the presence of other functionalities can be achieved using acetic anhydride with a catalytic amount of boron trifluoride etherate nii.ac.jp.

Alternatively, silylation is a highly effective method for selectively protecting hydroxyl groups over amines. The strong affinity of silicon for oxygen makes this transformation highly chemoselective. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react preferentially with the hydroxyl group to form a stable silyl (B83357) ether. The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, highlighting the kinetic preference for O-silylation nih.gov.

Table 2: Reagents for Selective O-Functionalization

Reagent Class Specific Reagent Example Functional Group Formed Conditions
Silyl Halide tert-Butyldimethylsilyl chloride (TBDMSCl) O-TBDMS Ether Basic (e.g., Imidazole)
Silyl Amide N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) O-TMS Ether Neutral/Catalytic Base

Ring Modification and Expansion Strategies

The piperidine (B6355638) scaffold of (3S,6S)-6-methylpiperidin-3-ol can be subjected to various ring modification and expansion reactions to generate larger or more complex heterocyclic systems. These strategies are valuable for accessing novel chemical space in drug discovery.

One notable strategy involves the ring expansion of a related pyrrolidine (B122466) precursor to form a 3-substituted piperidine. For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion upon reaction with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines rsc.org. This type of transformation allows for the introduction of diverse substituents at the 3-position of the piperidine ring.

Another approach involves the expansion of the piperidine ring itself. Certain piperidine β-acyl derivatives have been shown to undergo an unusual ring expansion into a hexahydroazocine (an eight-membered ring) when reacted with acetylenecarboxylic acid esters rudn.ru. While this specific example involves a β-acylpiperidine, it demonstrates that the piperidine ring is not inert and can be chemically manipulated to form larger ring systems under specific conditions. Such rearrangements can be highly dependent on the substitution pattern and the reagents employed.

Formation of Complex Scaffolds from this compound

The chiral nature and bifunctionality of this compound make it a valuable building block for the synthesis of more complex molecular scaffolds, particularly bicyclic and polycyclic systems that are often found in natural products and pharmaceuticals.

After selective protection of either the amine or hydroxyl group, the remaining functional group can be used as a handle for further synthetic transformations. For example, an N-protected 3-hydroxypiperidine (B146073) derivative can undergo oxidation of the hydroxyl group to a ketone. This ketone can then serve as an electrophile for intramolecular cyclization reactions. A key strategy in the synthesis of functionalized piperidine alkaloids involves the stereo- and regioselective palladium(0)-catalyzed nucleophilic ring-opening of vinyl epoxides by nitrogen nucleophiles, which can lead to precursors for cyclization into complex piperidine-containing structures researchgate.net.

The synthesis of bicyclic structures can be achieved through various cyclization strategies. For instance, azomethine ylides, which can be generated from the secondary amine of the piperidine ring and an aldehyde, can undergo (3+2) cycloaddition reactions to form complex fused tetracyclic scaffolds in a single step with high diastereoselectivity nih.gov. This highlights how the inherent reactivity of the piperidine nitrogen can be harnessed to build intricate molecular architectures. The synthesis of bicyclic piperazinone derivatives, for example, often involves cyclization of dipeptide isosteres, demonstrating a common strategy for forming fused ring systems rsc.org.

Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a critical step for the robust analytical characterization of this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization serves to increase volatility, improve thermal stability, and enhance detector response.

Derivatization for GC-MS Analysis:

For GC-MS analysis, both the hydroxyl and amine groups typically require derivatization to reduce polarity and prevent peak tailing. Silylation is a common method, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA convert the -OH and -NH groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and TMS-amines. Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), is another effective strategy. The resulting fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity with electron capture detectors (ECD) and provide characteristic mass spectral fragmentation patterns researchgate.netresearchgate.net.

Chiral Derivatization for Enantiomeric Analysis:

To determine the enantiomeric purity or absolute configuration of this compound, chiral derivatizing agents (CDAs) are employed. These reagents are enantiomerically pure and react with the chiral analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using non-chiral chromatographic techniques.

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), or its more reactive acid chloride wikipedia.org. It reacts with the hydroxyl or amine group to form diastereomeric Mosher's esters or amides, respectively wikipedia.orgspringernature.com. The resulting diastereomers can be distinguished by NMR spectroscopy (particularly ¹H and ¹⁹F NMR) or separated by chromatography libretexts.orgyoutube.com. The differences in chemical shifts in the NMR spectra of the diastereomers can be used to assign the absolute configuration of the original alcohol or amine stereocenter libretexts.orgnih.gov.

Table 3: Common Derivatization Reagents for Analytical Characterization

Analytical Goal Reagent Class Specific Reagent Example Target Functional Group(s) Technique
Increased Volatility (GC) Silylating Agent MSTFA, BSTFA -OH, -NH GC-MS
Increased Volatility (GC) Acylating Agent Heptafluorobutyric anhydride (HFBA) -OH, -NH GC-MS
Enantiomeric Separation Chiral Acylating Agent (R)- or (S)-Mosher's acid chloride -OH, -NH NMR, HPLC, GC

Applications of 3s,6s 6 Methylpiperidin 3 Ol As a Chiral Building Block

Construction of Piperidine (B6355638) Alkaloid Scaffolds

The 2,6-disubstituted piperidin-3-ol framework is the backbone of numerous alkaloids, particularly those found in the Cassia and Prosopis plant genera. These natural products exhibit a range of biological activities, making them attractive targets for total synthesis. The defined stereochemistry of building blocks like (3S,6S)-6-Methylpiperidin-3-OL is crucial for achieving the specific spatial arrangement of substituents required for biological function.

The synthesis of 2,6-disubstituted piperidines with precise stereochemical control is a significant challenge in organic chemistry. Various synthetic methods have been developed to construct this structural motif, often focusing on controlling the cis or trans relationship between the substituents at the C2 and C6 positions. nih.gov Key strategies often involve cyclization reactions where the stereocenters are established in a predictable manner.

Researchers have utilized methods such as the aza-Achmatowicz oxidative rearrangement to convert furan (B31954) derivatives into highly functionalized piperidinone intermediates. acs.orgnih.gov Subsequent stereoselective reduction and addition reactions allow for the introduction of various substituents, yielding the desired cis-2,3,6-trisubstituted piperidine core. acs.orgnih.gov Another powerful approach involves the palladium-catalyzed cyclization of amino allylic alcohols, which can produce 2,6-disubstituted piperidines with excellent diastereoselectivity. nii.ac.jpresearchgate.net These methods highlight the importance of carefully designed synthetic sequences to build the complex architecture of piperidine alkaloids from simpler chiral precursors.

The utility of chiral piperidin-3-ol building blocks is demonstrated in the total synthesis of several prominent natural products. Both convergent strategies, where the piperidine ring is formed late in the synthesis, and divergent strategies, where a common piperidine intermediate is used to create multiple targets, have been successfully employed.

Spectaline : The synthesis of alkaloids like (+)-spectaline has been achieved through divergent routes starting from a chiral aziridine (B145994), which undergoes a one-pot series of reactions including reductive ring-opening and intramolecular reductive amination to form the required cis-2,6-disubstituted piperidine skeleton. rsc.org

Azimic Acid : This compound and its dimeric macrolactone, azimine, are key synthetic targets. acs.org Syntheses have been developed using the aza-Achmatowicz reaction to create the core piperidin-3-ol structure. acs.orgnih.gov Another approach utilizes a diastereoselective aminopalladation to form the 2,6-disubstituted piperidine ring, which is then converted to (+)-azimine. nii.ac.jp These routes illustrate how complex precursors to macrocycles can be assembled from functionalized piperidine units.

Cassine : The synthesis of (-)-cassine, which has a (2R,3R,6S) configuration, has been a long-standing goal for synthetic chemists. researchgate.netnih.gov Successful syntheses have been developed from chiral β-hydroxyesters and through strategies involving intramolecular N–H insertion reactions of α,β-unsaturated diazoketones to form a dihydropyridine-3-one intermediate, which is then stereoselectively reduced. researchgate.netnih.gov

Solenopsin (B1210030) : The solenopsins are venom alkaloids found in fire ants, characterized by a 2,6-disubstituted piperidine ring but lacking the hydroxyl group at the C3 position. wikipedia.orgresearchgate.net Their structure is typically a 2-methyl-6-alkylpiperidine. wikipedia.org Syntheses of solenopsin and its isomers, therefore, proceed through different intermediates than the hydroxylated alkaloids, often starting from precursors like N-Boc-piperidine or chiral aziridines to construct the trans- or cis-2,6-disubstituted ring system. rsc.orgnih.gov

Natural ProductCore StructureKey Synthetic Strategy
Spectalinecis-2,6-disubstituted piperidin-3-olDivergent synthesis from chiral aziridine rsc.org
Azimic Acidcis-2,3,6-trisubstituted piperidineAza-Achmatowicz oxidation acs.orgnih.gov, Diastereoselective aminopalladation nii.ac.jp
Cassinecis,cis-2,3,6-trisubstituted piperidin-3-olIntramolecular N-H insertion nih.gov, Synthesis from chiral β-hydroxyesters researchgate.net
Solenopsin2,6-disubstituted piperidine (non-hydroxylated)Synthesis from chiral aziridines rsc.org, Lithiation of N-Boc-piperidine nih.gov

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Chiral building blocks like this compound are instrumental in designing molecules with the precise three-dimensional geometry needed for selective interaction with biological targets such as enzymes and receptors.

The strategic incorporation of substituted piperidine rings is a common tactic in the design of novel therapeutics across different disease areas.

Orexin (B13118510) Receptor Antagonists : These compounds are developed for the treatment of sleep disorders. Many potent antagonists feature piperidine or related cyclic amine derivatives as central scaffolds. nih.govresearchgate.netgoogle.comgoogle.com The piperidine ring helps to orient key pharmacophoric groups for optimal interaction with the orexin receptors.

BCL6 Degraders : In the field of targeted protein degradation, specific stereoisomers of substituted piperidines have proven essential. For the degradation of B-cell lymphoma 6 (BCL6), a key therapeutic target in lymphoma, researchers found that a 3-hydroxy-5-methyl piperidine moiety was crucial for inducing degradation. acs.orgnih.gov This discovery underscores the role of the piperidine as more than a simple scaffold, highlighting its active participation in forming higher-order complexes that lead to protein degradation. acs.org

NLRP3 Inflammasome Inhibitors : The NLRP3 inflammasome is a target for treating a variety of inflammatory diseases. rjpbr.com While the piperidine motif is common in drug design, current research on direct NLRP3 inhibitors has focused on other scaffolds, such as pyridazines, oxazoles, and acylsulfamides, to achieve high potency. nih.govnih.govresearchgate.net

Syk Inhibitors : Spleen tyrosine kinase (Syk) is another important target in inflammation and oncology. While various heterocyclic scaffolds are employed in the design of Syk inhibitors, the direct application of this compound as a core building block is not prominently featured in the reviewed literature, which often highlights pyrimidine-based structures.

Drug Candidate ClassTherapeutic TargetRole of Heterocyclic Core
Orexin Receptor AntagonistsOrexin-1 (OX1) and Orexin-2 (OX2) ReceptorsPiperidine rings serve as a central scaffold to position key binding moieties. researchgate.net
BCL6 DegradersB-cell lymphoma 6 (BCL6) proteinA specific stereoisomer of 3-hydroxy-5-methyl piperidine is essential for inducing protein degradation. acs.org
NLRP3 Inflammasome InhibitorsNLRP3 InflammasomeCurrent potent inhibitors are largely based on other scaffolds like pyridazines and oxazoles. nih.govnih.gov
Syk InhibitorsSpleen tyrosine kinase (Syk)Prominent inhibitors are often based on pyrimidine (B1678525) and other heterocyclic cores.

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. researchgate.netpatsnap.commhmedical.com The use of enantiomerically pure building blocks is essential because different stereoisomers of a chiral drug can have widely different potencies, functions, or metabolic profiles. patsnap.com

A compelling example of this principle is found in the development of BCL6 degraders. Research into a series of degraders based on a 3-hydroxy-5-methyl piperidine core revealed a stark structure-activity relationship based on stereochemistry. acs.org Of the four possible diastereoisomers of the piperidine moiety, only one—the (3R,5S) cis-isomer—was found to induce the degradation of the BCL6 protein. The other three isomers, including the enantiomeric (3S,5R) cis-isomer and the two trans-isomers, were inactive as degraders despite having similar binding affinities to the BCL6 protein. acs.org

This finding powerfully illustrates that the precise three-dimensional arrangement of the hydroxyl and methyl groups on the piperidine ring is absolutely required to mediate the biological effect. The correct stereochemistry likely enables the piperidine moiety to engage in specific interactions that promote the formation of a ternary complex, leading to ubiquitination and degradation of the target protein. acs.org This demonstrates that the chiral building block does not merely serve as a passive scaffold but plays an active and highly specific role in the molecule's mechanism of action, a crucial consideration in modern drug design.

Advanced Analytical Methodologies for Stereochemical Purity and Configuration Determination of 3s,6s 6 Methylpiperidin 3 Ol and Its Derivatives

Chiral Chromatography

Chiral chromatography is a cornerstone for the separation of enantiomers and diastereomers. The fundamental principle involves the use of a chiral environment, most commonly a chiral stationary phase (CSP), which interacts differentially with the stereoisomers of the analyte. This differential interaction leads to varying retention times, enabling their separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioselective analysis of piperidine (B6355638) derivatives. The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to their separation.

Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for resolving a broad range of chiral compounds, including piperidine analogues. nih.govnih.gov Columns such as Chiralpak® and Chiralcel® are prominent in this field, offering a variety of derivatized phases like tris(3,5-dimethylphenylcarbamate) which provide the necessary stereoselectivity. nih.govresearchgate.netdaicelchiral.com For piperidine derivatives, which often possess amino and hydroxyl groups, these CSPs facilitate chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In the analysis of compounds structurally similar to 6-Methylpiperidin-3-OL (B1593996), such as N-Boc-3-hydroxypiperidine, a Chiralpak IC column has been successfully utilized. researchgate.net The mobile phase composition is a critical parameter that must be optimized to achieve adequate resolution. Typical mobile phases consist of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. nih.gov In some cases, pre-column derivatization is employed to introduce a chromophore for UV detection and to enhance chiral recognition, especially for compounds lacking a UV-active functional group. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Piperidinol Analogs
ParameterCondition ACondition B
Column Chiralpak IA researchgate.netChiralpak AD-H nih.gov
Mobile Phase n-Hexane/Ethanol (70:30, v/v) researchgate.netEthanol with 0.1% Diethylamine nih.gov
Flow Rate 1.0 mL/min researchgate.net0.5 mL/min nih.gov
Temperature 30°C researchgate.netAmbient
Detection UV at 225 nm researchgate.netUV at 228 nm nih.gov

Supercritical Fluid Chromatography (SFC) for Enantioselective Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient, rapid, and environmentally friendly alternative to HPLC for chiral separations. selvita.comchromatographyonline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol.

Research Findings: The primary advantages of SFC over HPLC include higher flow rates due to the low viscosity of the supercritical mobile phase, leading to significantly shorter analysis times—often 3 to 5 times faster. chromatographyonline.com This high-throughput capability is particularly valuable in pharmaceutical development. The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, and polysaccharide-based CSPs are the most widely used and successful columns for this purpose. chromatographyonline.com

For the enantioselective analysis of (3S,6S)-6-Methylpiperidin-3-OL, SFC would offer rapid method development and high resolution. The mobile phase typically consists of supercritical CO2 and an alcohol modifier. The type and concentration of the modifier, as well as additives (acidic or basic), are crucial for optimizing selectivity and peak shape. The lower viscosity and higher diffusivity of the SFC mobile phase enhance mass transfer, resulting in sharper peaks and improved efficiency compared to HPLC. selvita.com This makes SFC a powerful tool for both analytical-scale purity checks and preparative-scale isolation of stereoisomers.

Table 2: General SFC Parameters for Chiral Method Development
ParameterTypical Range/Value
Columns Chiralpak IA/IB/IC, Chiralcel OD/OJ
Mobile Phase CO2 / Methanol (or Ethanol)
Gradient 5% to 40% modifier over 2-5 minutes
Flow Rate 2-5 mL/min
Backpressure 100-150 bar
Temperature 35-40°C
Additive 0.1% Isopropylamine or 0.1% Trifluoroacetic acid (for basic/acidic analytes)

Gas Chromatography (GC) for Volatile Derivatized Enantiomers

Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For non-volatile or highly polar compounds like 6-Methylpiperidin-3-OL, derivatization is necessary to increase their volatility and improve chromatographic performance. libretexts.orgnih.gov

Research Findings: The enantiomers of 6-Methylpiperidin-3-OL can be separated by GC after derivatization of the hydroxyl and secondary amine groups. Common derivatization methods include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). libretexts.orgnih.gov These reactions replace the active hydrogens on the oxygen and nitrogen atoms with non-polar groups, making the molecule suitable for GC analysis.

The separation is then performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. sigmaaldrich.comgcms.czchromatographyonline.com Modified β- and γ-cyclodextrins are widely used as CSPs in GC. sigmaaldrich.com The chiral recognition mechanism involves the formation of transient inclusion complexes between the derivatized analyte and the cyclodextrin cavity. sigmaaldrich.com The different stabilities of these diastereomeric complexes for each enantiomer result in different retention times, allowing for their separation and quantification. chromatographyonline.com

Table 3: Typical GC Derivatization and Analysis Parameters
ParameterIllustrative Condition
Derivatization Reagent Trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) libretexts.org
Column Cyclodextrin-based CSP (e.g., Astec® CHIRALDEX®, Supelco® DEX™) sigmaaldrich.comelementlabsolutions.com
Carrier Gas Helium or Hydrogen
Temperature Program Initial temp. 100°C, ramp to 220°C at 5°C/min
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)

Capillary Electrophoresis for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE). chromatographyonline.com

Research Findings: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility, commercial availability, and UV transparency. chromatographyonline.comnih.govmdpi.com For basic compounds like 6-Methylpiperidin-3-OL, which are protonated at acidic pH, charged cyclodextrin derivatives such as sulfated-β-CD are particularly effective. bohrium.comnih.gov

The separation mechanism in CE relies on the differential interaction between the enantiomers and the chiral selector, which leads to different effective mobilities of the transient diastereomeric complexes. mdpi.com By optimizing parameters such as the type and concentration of the CD, the pH and composition of the BGE, and the applied voltage, baseline separation of the enantiomers can be achieved. nih.gov The use of dual cyclodextrin systems, combining a neutral and an anionic CD, can sometimes enhance separation selectivity for challenging analytes. nih.gov CE offers advantages of high separation efficiency, short analysis times, and minimal consumption of samples and reagents. chromatographyonline.com

Spectroscopic Methods for Stereochemical Assignment

While chromatographic methods are excellent for separating and quantifying stereoisomers, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for determining the relative and absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. While enantiomers are indistinguishable in a standard NMR spectrum (they have identical spectra), they can be differentiated by converting them into diastereomers.

Research Findings: This conversion is achieved by reacting the enantiomeric mixture of 6-Methylpiperidin-3-OL with a single, enantiomerically pure chiral derivatizing agent (CDA), also known as a chiral resolving agent. A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, or its corresponding acid chloride. nih.govwikipedia.org The reaction of the (3S,6S) and (3R,6R) enantiomers of the piperidinol with, for example, (R)-Mosher's acid chloride would produce two distinct diastereomeric esters.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive spectroscopic techniques that provide detailed information about the absolute configuration and conformation of chiral molecules in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint that is directly related to its absolute configuration. For enantiomers, the VCD spectra are mirror images of each other, while their standard infrared (IR) absorption spectra are identical.

In the analysis of substituted piperidines, VCD, in conjunction with quantum chemical calculations, has proven to be a definitive method for assigning absolute configuration and determining the predominant solution-state conformation. For instance, a study on (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine demonstrated that VCD is significantly more sensitive to conformational changes than standard absorption or NMR spectroscopy. By comparing the experimental VCD spectrum with spectra calculated for different possible conformations (e.g., chair with equatorial or axial substituents), the study confirmed that the compound exclusively adopts a chair conformation with all substituents in equatorial positions.

For this compound, a similar approach would be employed. The initial step involves computational modeling to identify the lowest energy conformations of the molecule. Subsequently, the VCD spectrum for each of these conformers is calculated using methods like Density Functional Theory (DFT). The experimentally measured VCD spectrum of a sample of this compound is then compared with the calculated spectra. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration and the dominant conformation in solution.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of the Cotton effect (anomalous dispersion in the region of an absorption band), is characteristic of the stereochemistry of the molecule.

The application of chiroptical methods to 3-hydroxypiperidine (B146073) derivatives has been established. A study on the circular dichroism (a closely related technique to ORD) of conformationally rigid and flexible 3-hydroxypiperidines, such as (R)-1-methylpiperidin-3-ol, demonstrated that the sign of the Cotton effect could be correlated with the absolute configuration and the preferred conformation of the piperidine ring. It was shown that for the n → σ* transition of the nitrogen lone pair electrons, the conformation of the piperidine ring dictates the sign of the observed Cotton effect.

For this compound, the ORD curve would be influenced by the stereochemistry at both the C3 and C6 positions. By analyzing the ORD spectrum and comparing it with that of known related compounds or with theoretical predictions, the absolute configuration can be determined. The table below illustrates hypothetical ORD data for different stereoisomers of a 3-hydroxypiperidine derivative, showcasing how the sign of the Cotton effect can be used for stereochemical assignment.

Compound/StereoisomerWavelength of Cotton Effect Maximum (nm)Sign of Cotton Effect
(R)-1-Methylpiperidin-3-ol208Positive
(S)-1-Methylpiperidin-3-ol208Negative

This table is illustrative and based on data for analogous compounds.

Mass Spectrometry Coupling with Chiral Separation Techniques

While mass spectrometry (MS) itself is not inherently capable of distinguishing between enantiomers, its coupling with chiral separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) provides a powerful tool for the determination of stereochemical purity.

Chiral HPLC-MS/MS is a widely used technique for the enantioselective analysis of chiral compounds in various matrices. For the analysis of piperidine derivatives, polysaccharide-based chiral stationary phases (CSPs) are often employed. The separation of enantiomers is achieved through the differential interactions between the enantiomers and the chiral stationary phase.

In a typical chiral HPLC-MS/MS method for a compound like this compound, a suitable chiral column would be selected to achieve baseline separation of the different stereoisomers. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides sensitive and selective detection, and by operating in tandem MS (MS/MS) mode, it can provide structural information through fragmentation analysis. The fragmentation pattern can be used to confirm the identity of the analyte.

The following table outlines a hypothetical set of parameters for a chiral LC-MS/MS method for the analysis of 6-Methylpiperidin-3-ol stereoisomers.

ParameterCondition
Chromatography
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseIsocratic mixture of n-hexane and ethanol with a basic additive
Flow Rate0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z)[M+H]⁺ for 6-Methylpiperidin-3-ol
Product Ions (m/z)Characteristic fragment ions

This table represents typical starting conditions for method development.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. Derivatization with a chiral reagent can be employed to convert enantiomers into diastereomers, which can then be separated on a standard achiral GC column. Alternatively, direct separation can be achieved using a chiral GC column.

The mass spectrometric fragmentation of piperidine alkaloids often involves characteristic ring cleavages that can provide information about the substitution pattern. While the fragmentation patterns of enantiomers are identical, the ability to separate them chromatographically before MS detection allows for their individual quantification and thus the determination of enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Computational Chemistry and Conformational Analysis of 3s,6s 6 Methylpiperidin 3 Ol

Molecular Modeling and Conformational Landscape Analysis

A thorough computational investigation of (3S,6S)-6-Methylpiperidin-3-OL would commence with the construction of a three-dimensional model of the molecule. The piperidine (B6355638) ring can adopt several conformations, primarily chair, boat, and twist-boat forms. For a substituted piperidine like this, the presence of the methyl and hydroxyl groups at specific stereocenters would significantly influence the relative stability of these conformations.

Conformational Search: A systematic conformational search would be performed to identify all possible low-energy structures. This process involves rotating the rotatable bonds and exploring the different ring puckering possibilities.

Energy Minimization: Each identified conformer would then be subjected to geometry optimization using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set (e.g., 6-31G* or larger). This process finds the lowest energy geometry for each conformer.

The relative energies of the optimized conformers would be calculated to determine the most stable structures and their population distribution at a given temperature, governed by the Boltzmann distribution. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom, would be of particular interest as they can significantly stabilize certain conformations.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the characterization of this compound.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each stable conformer can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when averaged based on the conformational populations, can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This would allow for the assignment of characteristic vibrational modes, such as the O-H and N-H stretching frequencies, which would be sensitive to the conformational state and intramolecular hydrogen bonding.

A hypothetical table of predicted spectroscopic data is presented below.

Spectroscopic PropertyPredicted Value RangeNotes
¹H NMR Chemical Shift (ppm)0.5 - 4.5The exact shifts would depend on the specific proton environment in the dominant conformer.
¹³C NMR Chemical Shift (ppm)15 - 75The carbon atoms of the piperidine ring and the methyl group would have distinct chemical shifts.
IR Stretching Frequency (cm⁻¹)2800 - 3600Key vibrations would include C-H, N-H, and O-H stretching modes. The O-H stretch would be particularly informative regarding hydrogen bonding.

Theoretical Studies on Stereoselectivity in Reactions Involving this compound

The chiral nature of this compound makes it an interesting candidate for use as a chiral auxiliary or in stereoselective synthesis. Computational studies can provide insights into the origins of stereoselectivity in reactions where this molecule is a reactant or a catalyst.

Transition State Modeling: By modeling the transition states of competing reaction pathways (e.g., leading to R or S products), the activation energies can be calculated. A lower activation energy for one pathway would indicate a preference for the formation of the corresponding stereoisomer.

Analysis of Non-Covalent Interactions: The stereochemical outcome of a reaction is often governed by subtle non-covalent interactions, such as steric hindrance and hydrogen bonding, in the transition state. Computational analysis can quantify these interactions and explain the observed stereoselectivity.

Structure-Reactivity Relationship Studies through Quantum Chemical Calculations

Quantum chemical calculations can be employed to understand the relationship between the structure of this compound and its chemical reactivity.

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's nucleophilic and electrophilic character, respectively. The energies and shapes of these frontier orbitals dictate how the molecule will interact with other reagents.

Electrostatic Potential Mapping: Mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict the sites of protonation, deprotonation, and attack by other reagents.

Calculation of Reactivity Descriptors: Various reactivity descriptors, such as hardness, softness, and Fukui functions, can be calculated from the electronic structure to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.